2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
Overview
Description
The compound 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound that features a bromine atom and a trifluoromethyl group attached to a benzene ring, which also contains a methoxy substituent. This structure suggests potential reactivity in organic synthesis, particularly in reactions involving the bromine atom, which could act as a leaving group or participate in electrophilic aromatic substitution reactions.
Synthesis Analysis
The synthesis of halogenated aromatic compounds similar to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene often involves the selective halogenation of benzene derivatives. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could be used to synthesize the compound , possibly by starting with a methoxy-substituted benzene and introducing the bromine and trifluoromethyl groups through halogenation and trifluoromethylation reactions, respectively.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be characterized by techniques such as X-ray diffraction analysis. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) has been elucidated, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Although the compound of interest is not a bismuth derivative, the presence of bromine and methoxy groups on the benzene ring would similarly influence its geometry and electronic properties.
Chemical Reactions Analysis
Halogenated aromatic compounds participate in various chemical reactions. The presence of a bromine atom on the benzene ring makes it susceptible to nucleophilic aromatic substitution, as seen in the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols . The methoxy group could also influence the reactivity of the bromine atom, as observed in the regioselective O-demethylation of aryl methyl ethers . These reactions highlight the potential of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene to undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene would be influenced by its substituents. The trifluoromethyl group is known to be electron-withdrawing, which could affect the compound's boiling point, density, and solubility. The methoxy group, being an electron-donating substituent, might counterbalance some of these effects. The exact properties would need to be determined experimentally, but insights can be gained from related compounds, such as the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, which show how substituents affect the packing and stability of molecules in the solid state .
Scientific Research Applications
1. Applications in Steric Pressure Analysis and Metalation Studies
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is studied in the context of analyzing steric pressure effects in chemical reactions. For instance, Schlosser et al. (2006) examined the role of the trifluoromethyl group in exerting steric pressure, affecting the reaction pathways in metalation processes, such as the selective deprotonation at bromo(trifluoromethyl)quinoline positions (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
2. Involvement in X-ray Crystallographic Analysis
The compound has been utilized in X-ray crystallographic studies to elucidate the structure and stereochemistry of related chemical entities. Li et al. (1995) demonstrated the use of a similar bromo-methoxy compound in analyzing molecular structures and isomerization processes (Li, Lundquist, Soubbotin, & Stomberg, 1995).
3. Role in Electrogenic Nickel Catalysis
Esteves et al. (2007) researched the use of 2-bromo-1-methoxy-4-(trifluoromethyl)benzene derivatives in radical cyclisation processes to form tetrahydrofuran derivatives, utilizing electrogenerated nickel(I) catalysis (Esteves, Ferreira, & Medeiros, 2007).
4. Functionalization in Organic Synthesis
The compound and its derivatives are frequently used in organic synthesis, particularly in functionalization reactions. Dmowski & Piasecka-Maciejewska (1998) explored the regioselective metalation and subsequent transformations of related trifluoromethyl benzene compounds, highlighting the versatility of these compounds in synthetic organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).
5. Use in Electrochemical Bromination
Kulangiappar et al. (2014) studied the electrochemical bromination of similar methoxy toluene compounds, demonstrating the potential of these compounds in the selective bromination process (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Safety And Hazards
The compound “2-Bromo-1-methoxy-4-(trifluoromethyl)benzene” has a signal word of “Warning” according to its safety data sheet . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUAHASLKZBQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373709 | |
Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene | |
CAS RN |
402-10-8 | |
Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methoxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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